molecular formula C7H9NO B13657936 (E)-N-(Prop-2-yn-1-yl)but-2-enamide

(E)-N-(Prop-2-yn-1-yl)but-2-enamide

Cat. No.: B13657936
M. Wt: 123.15 g/mol
InChI Key: FHJOLSLJWOSSNC-HWKANZROSA-N
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Description

(E)-N-(Prop-2-yn-1-yl)but-2-enamide is an organic compound characterized by the presence of an alkyne group (prop-2-yn-1-yl) and an amide group (but-2-enamide)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(Prop-2-yn-1-yl)but-2-enamide typically involves the reaction of an appropriate alkyne with an amide precursor. One common method is the reaction of propargylamine with crotonic acid or its derivatives under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(Prop-2-yn-1-yl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The double bond in the but-2-enamide moiety can be reduced to form saturated amides.

    Substitution: The alkyne group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the alkyne group in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated amides.

    Substitution: Formation of substituted amides with various functional groups.

Scientific Research Applications

(E)-N-(Prop-2-yn-1-yl)but-2-enamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-(Prop-2-yn-1-yl)but-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The alkyne group can also participate in click chemistry reactions, facilitating the formation of bioconjugates.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(Prop-2-yn-1-yl)but-2-enamide: Unique due to the presence of both alkyne and amide groups.

    N-(Prop-2-yn-1-yl)acetamide: Lacks the double bond present in this compound.

    N-(Prop-2-yn-1-yl)benzamide: Contains an aromatic ring instead of the but-2-enamide moiety.

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

(E)-N-prop-2-ynylbut-2-enamide

InChI

InChI=1S/C7H9NO/c1-3-5-7(9)8-6-4-2/h2-3,5H,6H2,1H3,(H,8,9)/b5-3+

InChI Key

FHJOLSLJWOSSNC-HWKANZROSA-N

Isomeric SMILES

C/C=C/C(=O)NCC#C

Canonical SMILES

CC=CC(=O)NCC#C

Origin of Product

United States

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